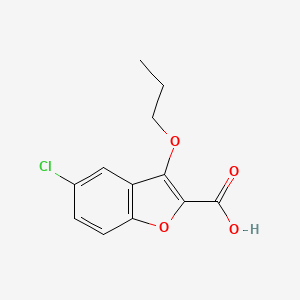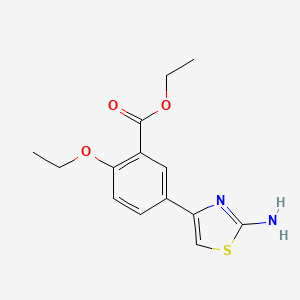
Ethyl 5-(2-aminothiazol-4-yl)-2-ethoxybenzoate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of Ethyl5-(2-aminothiazol-4-yl)-2-ethoxybenzoate typically involves the reaction of ethyl bromopyruvate with thiourea to form ethyl 2-aminothiazole-4-carboxylate. This intermediate is then reacted with various aldehydes or ketones in the presence of absolute ethanol and a few drops of glacial acetic acid. The reaction mixture is stirred and refluxed for approximately 12 hours to yield the desired product .
Industrial Production Methods
Industrial production methods for this compound are not extensively documented in the literature. the general approach involves scaling up the laboratory synthesis procedures, optimizing reaction conditions, and employing continuous flow reactors to enhance yield and purity.
化学反応の分析
Types of Reactions
Ethyl5-(2-aminothiazol-4-yl)-2-ethoxybenzoate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding sulfoxides or sulfones.
Reduction: Reduction reactions can convert the nitro group to an amino group.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the thiazole ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are commonly used.
Substitution: Nucleophiles like amines and thiols can be used under basic conditions.
Major Products Formed
The major products formed from these reactions include sulfoxides, sulfones, and various substituted derivatives, depending on the specific reagents and conditions used .
科学的研究の応用
Chemistry: It serves as a building block for the synthesis of more complex heterocyclic compounds.
Biology: The compound exhibits antimicrobial properties, making it a candidate for developing new antibiotics.
Medicine: It has shown potential as an anti-inflammatory and analgesic agent.
Industry: The compound can be used in the development of new materials with specific properties
作用機序
The mechanism of action of Ethyl5-(2-aminothiazol-4-yl)-2-ethoxybenzoate involves its interaction with specific molecular targets. The compound has been shown to inhibit the activity of certain enzymes, such as UDP-N-acetylmuramate/L-alanine ligase, which is crucial for bacterial cell wall synthesis. This inhibition leads to the disruption of bacterial cell wall formation, resulting in antibacterial effects .
類似化合物との比較
Ethyl5-(2-aminothiazol-4-yl)-2-ethoxybenzoate can be compared with other aminothiazole derivatives, such as:
2-Aminothiazole-4-carboxylate: Similar in structure but lacks the ethoxybenzoate moiety.
N-(5-(4-fluorophenyl)thiazol-2-yl)-3-(furan-2-yl)propanamide: Contains a different substituent on the thiazole ring.
The uniqueness of Ethyl5-(2-aminothiazol-4-yl)-2-ethoxybenzoate lies in its specific substitution pattern, which imparts distinct biological activities and chemical reactivity .
特性
分子式 |
C14H16N2O3S |
|---|---|
分子量 |
292.36 g/mol |
IUPAC名 |
ethyl 5-(2-amino-1,3-thiazol-4-yl)-2-ethoxybenzoate |
InChI |
InChI=1S/C14H16N2O3S/c1-3-18-12-6-5-9(11-8-20-14(15)16-11)7-10(12)13(17)19-4-2/h5-8H,3-4H2,1-2H3,(H2,15,16) |
InChIキー |
JGLZQSGVAAIBTD-UHFFFAOYSA-N |
正規SMILES |
CCOC1=C(C=C(C=C1)C2=CSC(=N2)N)C(=O)OCC |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


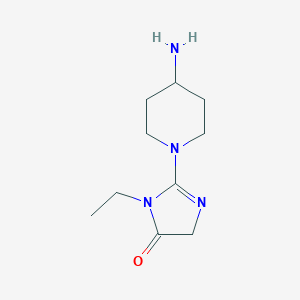

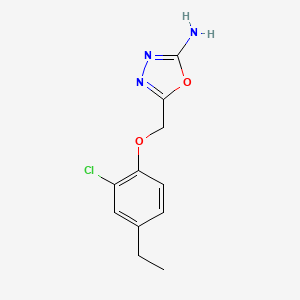

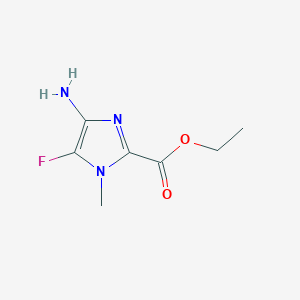

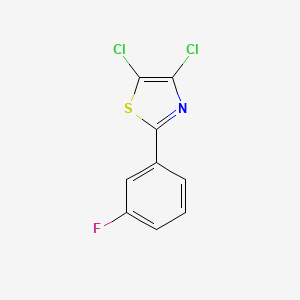


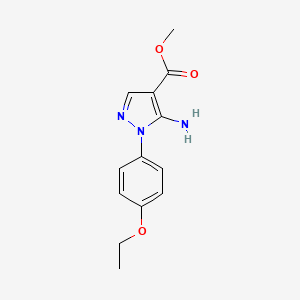
![1-Isopropyl-1,4,5,6-tetrahydrocyclopenta[c]pyrazol-4-amine](/img/structure/B11794845.png)


